molecular formula C20H32O B1681462 Sarcophytol A CAS No. 72629-69-7

Sarcophytol A

Cat. No.: B1681462
CAS No.: 72629-69-7
M. Wt: 288.5 g/mol
InChI Key: YADVRLOQIWILGX-MIWLTHJTSA-N
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Description

Sarcophytol A is a cembranoid diterpene isolated from the soft coral genus Sarcophyton. This compound has garnered significant attention due to its potent antitumor-promoting activity. It is primarily found in species such as Sarcophyton glaucum and Sarcophyton infundibulifurme .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarcophytol A can be synthesized through various methods. One notable synthetic route involves the use of geraniol as the starting material. The process includes multiple steps such as cyclization, oxidation, and reduction to achieve the desired structure . Enantiomerically pure this compound can be obtained by a single recrystallization .

Industrial Production Methods: The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Sarcophytol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Sarcophytol A has garnered attention for its anticancer properties. Recent studies have demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines.

Key Findings:

  • Cell Lines Tested: this compound was evaluated against human colorectal carcinoma (HCT-116) and liver carcinoma (HepG2) cell lines.
  • IC50 Values: The compound showed IC50 values of 10.4 µg/mL for HCT-116 and 8.8 µg/mL for HepG2, indicating potent cytotoxicity comparable to doxorubicin, a standard chemotherapy drug .
  • Mechanism of Action: The anticancer activity is primarily attributed to the induction of apoptosis via the up-regulation of caspase-3, a critical enzyme in apoptotic pathways .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
HCT-11610.4Apoptosis via caspase-3
HepG28.8Apoptosis via caspase-3

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits notable antimicrobial activity against various bacterial and fungal strains.

Key Findings:

  • Bacterial Strains: It demonstrated effective antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Micrococcus luteus with inhibition zones ranging from 14 to 15 mm .
  • Fungal Strains: The compound also showed antifungal activity against Candida albicans with similar inhibition zones .
  • Minimum Inhibitory Concentration (MIC): The MIC values for these strains were determined to be as low as 1.5 µg/mL, highlighting its potential as a therapeutic agent against infections .

Table 2: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Pseudomonas aeruginosa151.5
Bacillus subtilis151.5
Micrococcus luteus141.5
Candida albicans151.5

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this compound has been studied for additional biological activities:

  • Inhibitory Effects on Tumor Promoters: Research indicates that this compound can suppress oxidative events and DNA oxidation in animal models exposed to tumor promoters, suggesting a protective role against carcinogenesis .
  • Safety Profile: Long-term feeding studies have shown that diets containing this compound do not exhibit adverse effects on health parameters in test subjects, indicating a favorable safety profile .

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Anticancer Efficacy Study:
    • Conducted on HCT-116 and HepG2 cell lines.
    • Results indicated significant apoptosis induction with potential for further development into cancer therapeutics.
  • Antimicrobial Efficacy Study:
    • Investigated against clinical isolates of bacteria and fungi.
    • Findings support the use of this compound in treating infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Uniqueness: Sarcophytol A is unique due to its potent antitumor-promoting activity and its specific mechanism of action involving the inhibition of protein kinase C and protein phosphatases. Its marine origin also sets it apart from other similar compounds .

Biological Activity

Sarcophytol A is a cembrane-type diterpene extracted from the soft coral genus Sarcophyton, particularly from Sarcophyton glaucum. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and insecticidal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anticancer Activity

This compound has demonstrated potent anticancer properties across multiple studies. Research indicates that it effectively inhibits tumor growth and induces apoptosis in various cancer cell lines.

  • Mechanism of Action : this compound is known to induce apoptosis through the activation of caspase-3, a critical enzyme in the apoptotic pathway. This mechanism was observed in human colorectal carcinoma (HCT-116) and liver carcinoma (HepG2) cell lines, where it exhibited IC50 values of 10.4 µg/mL and 8.8 µg/mL, respectively .
  • Comparative Studies : In comparative studies, this compound's effects were found to be comparable to those of doxorubicin, a well-known chemotherapeutic agent . The compound's ability to suppress cell viability was significant, indicating its potential as a chemopreventive agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits notable antimicrobial properties.

  • Bacterial and Fungal Inhibition : Studies have shown that this compound displays antimicrobial activity against various pathogens. For instance, it was effective against Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, with inhibition zones measuring up to 15 mm .
  • Minimum Inhibitory Concentration (MIC) : The MIC for this compound against these pathogens was determined to be as low as 1.5 µg/mL, highlighting its potency as an antimicrobial agent .

Insecticidal Activity

Recent investigations have also explored the insecticidal properties of this compound. It has been shown to possess insecticidal activity against specific pest species, although detailed data on this aspect remain limited compared to its anticancer and antimicrobial activities.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Cancer Prevention in Animal Models : One study demonstrated that this compound inhibited methylnitrosourea-induced large bowel cancer development in rats, suggesting its potential role in cancer chemoprevention .
  • Cell Line Studies : In vitro studies using various cancer cell lines have consistently shown that this compound induces apoptosis and inhibits proliferation, making it a candidate for further clinical exploration .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target IC50 / MIC Notes
AnticancerHCT-116 (Colorectal)10.4 µg/mLInduces apoptosis via caspase-3 activation
HepG2 (Liver)8.8 µg/mLComparable effects to doxorubicin
AntimicrobialPseudomonas aeruginosa1.5 µg/mLInhibition zone: 15 mm
Bacillus subtilis1.5 µg/mLInhibition zone: 15 mm
Candida albicans1.5 µg/mLInhibition zone: 15 mm
InsecticidalVarious pest speciesNot extensively studiedPreliminary findings suggest potential activity

Properties

IUPAC Name

(1S,2Z,4E,8E,12E)-5,9,13-trimethyl-2-propan-2-ylcyclotetradeca-2,4,8,12-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h8,11-13,15,20-21H,6-7,9-10,14H2,1-5H3/b16-8+,17-12+,18-11+,19-13-/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADVRLOQIWILGX-MIWLTHJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC=C(C(CC(=CCC1)C)O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C/C=C(\[C@H](C/C(=C/CC1)/C)O)/C(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021257
Record name Sarcophytol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72629-69-7
Record name Sarcophytol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072629697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarcophytol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARCOPHYTOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240025685W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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